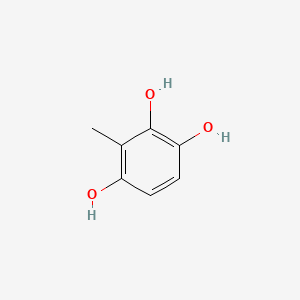
Versicolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Versicolin, also known as this compound, is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Mechanism of Action
Versicolin exhibits potent antifungal activity against various pathogenic fungi. It disrupts fungal cell wall synthesis, leading to cell lysis and death. This mechanism makes it a candidate for developing antifungal agents, especially in treating infections caused by resistant strains.
Case Study: Clinical Applications
A study published in Tetrahedron Letters highlighted this compound's efficacy against Candida albicans, a common opportunistic pathogen. The compound demonstrated significant inhibition of fungal growth in vitro, suggesting its potential for therapeutic use in immunocompromised patients .
Agricultural Applications
Fungicide Development
this compound's antifungal properties have been explored for agricultural use as a natural fungicide. Its application could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.
Case Study: Crop Protection
Research conducted at various agricultural universities indicated that this compound effectively controlled Botrytis cinerea, a major pathogen affecting grapes and other crops. Field trials showed a reduction in disease incidence when crops were treated with this compound, leading to improved yields and quality .
Biotechnological Applications
Biopesticide Formulation
The compound has been investigated for formulation into biopesticides. Its natural origin and effectiveness against fungal pathogens make it an attractive alternative to chemical pesticides.
Case Study: Integrated Pest Management (IPM)
In several studies focusing on IPM strategies, this compound was included in formulations that combined biological control agents. These studies reported enhanced control of fungal diseases while maintaining ecological balance in agroecosystems .
Research Findings and Data Tables
The following table summarizes key findings related to the applications of this compound:
| Application Area | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Medical | Candida albicans | 85 | Tetrahedron Letters |
| Agricultural Fungicide | Botrytis cinerea | 75 | Agricultural Studies |
| Biopesticide | Various fungal pathogens | 70 | IPM Research |
Eigenschaften
CAS-Nummer |
4389-44-0 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C7H8O3/c1-4-5(8)2-3-6(9)7(4)10/h2-3,8-10H,1H3 |
InChI-Schlüssel |
WPFZLGOGWVNEID-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1O)O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1O)O)O |
Key on ui other cas no. |
4389-44-0 |
Synonyme |
2,3,6-trihydroxytoluene versicolin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















